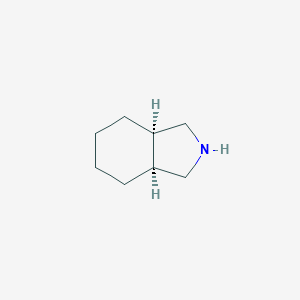

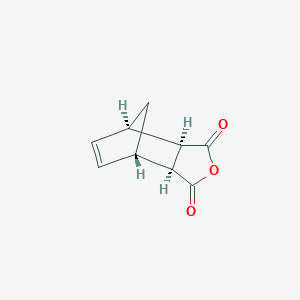

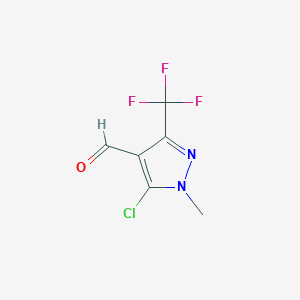

![molecular formula C7H5N3O B142335 [1,2,4]三唑并[1,5-a]吡啶-5-甲醛 CAS No. 143307-82-8](/img/structure/B142335.png)

[1,2,4]三唑并[1,5-a]吡啶-5-甲醛

描述

[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde is a compound that belongs to the class of triazolopyridines, which are heterocyclic compounds containing a triazole ring fused to a pyridine ring. These compounds have garnered interest due to their diverse pharmacological properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[1,5-a]pyridines can be achieved through various methods. One approach involves the palladium-catalyzed monoarylation of hydrazides with 2-chloropyridine, followed by dehydration under microwave irradiation to yield triazolopyridines with various substituents at the 3-position . Another method utilizes phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which allows for the metal-free synthesis of the triazolopyridine skeleton through oxidative N-N bond formation . Additionally, a one-pot synthesis via pseudo five-component reactions catalyzed by molecular iodine has been reported, which proceeds in good to excellent yields .

Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyridines is influenced by the substituents at the 2- and 5-positions. The presence of different substituents can lead to the formation of diverse supramolecular synthons in the solid state, as demonstrated by the synthesis of derivatives with various 2-substituents combined with a morpholinomethylphenyl group at the 5-position . These structural variations can significantly affect the intermolecular interactions and crystal packing of the compounds.

Chemical Reactions Analysis

[1,2,4]Triazolo[1,5-a]pyridines can undergo further chemical transformations to yield a variety of derivatives. For instance, styryl derivatives can be prepared by reacting triazolopyridines with anils of aromatic aldehydes in the presence of dimethylformamide and potassium hydroxide . The Schiff's bases derived from these reactions can yield heterocyclic substituted styryl and stilbenyl derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[1,5-a]pyridines are determined by their molecular structure and substituents. These compounds exhibit unique electronic and intermolecular interaction characteristics, which can be exploited for pharmaceutical development and applications in crystal engineering . The synthesis methods employed for these compounds often aim for high yields, short reaction times, and the use of environmentally benign conditions .

科学研究应用

新颖的合成方法

研究人员已经开发出有效的方法来创建[1,2,4]三唑并[1,5-a]吡啶的衍生物。例如,一种方法涉及在吡咯烷存在下于乙酸中回流加热4-(N-Boc-氨基)-1,2,3-三唑-5-甲醛,并与环烷酮和丙二腈等各种化合物反应。这导致吡啶环环化并形成[1,2,3]三唑并[4,5-b]吡啶的新衍生物 (Syrota 等,2020)。构建[1,2,4]三唑并[1,5-a]吡啶骨架的另一种方法涉及苯碘双(三氟乙酸盐)介导的分子内环化,提供高产率的无金属合成 (Zheng 等,2014)。

化学性质和反应

1,2,3-三唑并[1,5-a]吡啶的锂化反应已被探索以提供锂衍生物,其进一步与醛和酮等亲电试剂反应形成三唑并吡啶-7-基衍生物。这些衍生物已显示出形成不同化学结构的潜力 (Jones 和 Sliskovic,1982)。

超分子化学

结构研究

1,2,4-三唑并[1,5-a]吡啶的结构,特别是具有特定取代基的结构,在其药理学性质中至关重要。例如,在 5 位具有吗啉甲基苯基基团的新衍生物表现出独特的电子和分子间相互作用特征,影响它们的晶体结构并形成不同的超分子合成子。了解这些结构化学对于药物开发和在晶体工程中的应用至关重要 (Chai 等,2019)。

作用机制

Target of Action

The primary targets of [1,2,4]Triazolo[1,5-a]pyridine compounds are diverse and depend on the specific derivative. For instance, some derivatives have been found to act as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

The interaction of [1,2,4]Triazolo[1,5-a]pyridine compounds with their targets often results in the inhibition of the target’s activity. For example, when acting as JAK1 and JAK2 inhibitors, these compounds prevent the activation of these kinases, thereby disrupting the JAK-STAT signaling pathway .

Biochemical Pathways

The biochemical pathways affected by [1,2,4]Triazolo[1,5-a]pyridine compounds are numerous due to their diverse targets. For instance, when acting as JAK inhibitors, these compounds affect the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth . When acting as RORγt inverse agonists, they influence the Th17 cell differentiation pathway, which is involved in autoimmune diseases .

Pharmacokinetics

The synthesis of these compounds often involves microwave-mediated, catalyst-free reactions , suggesting that they may have good stability and bioavailability

Result of Action

The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyridine compounds’ action depend on their specific targets. For example, when acting as JAK inhibitors, these compounds can disrupt cell signaling, potentially leading to reduced inflammation or slowed cell growth . When acting as RORγt inverse agonists, they can inhibit the differentiation of Th17 cells, potentially reducing autoimmune responses .

安全和危害

未来方向

The future directions for “[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde” and similar compounds could involve further exploration of their potential in drug design . Given their wide application in this field, there may be opportunities for the development of new drugs based on the [1,2,4]triazolo[1,5-a]pyridine backbone .

生化分析

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can undergo changes over time, including potential degradation .

Dosage Effects in Animal Models

It is known that the compound can have varying effects at different dosages .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

属性

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-4-6-2-1-3-7-8-5-9-10(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPWKGEDZQFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438810 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143307-82-8 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

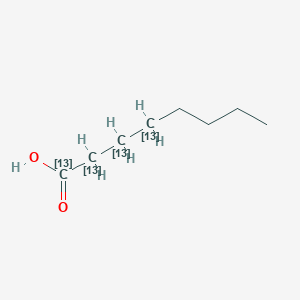

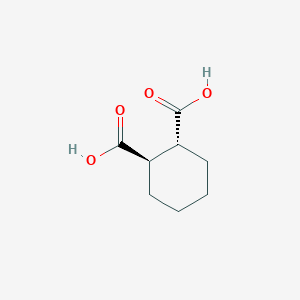

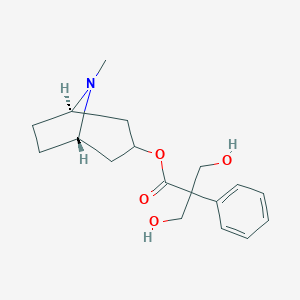

![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)

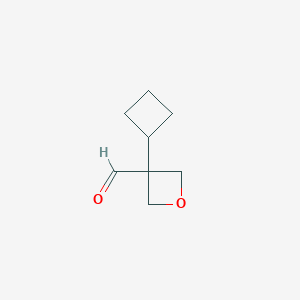

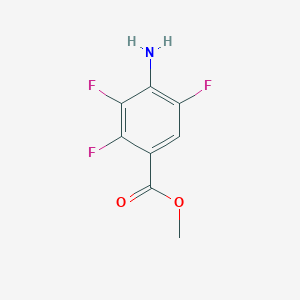

![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)